molecular formula C19H16N4O5S B2449820 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034363-80-7

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2449820
CAS RN: 2034363-80-7
M. Wt: 412.42
InChI Key: FFVASZPBTFLDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with complex structures, including those related to benzenesulfonamides, have been synthesized for a range of studies. For instance, research into the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety explores the utility of certain compounds as versatile building blocks for chemical synthesis, highlighting the potential for developing new chemical entities with varied biological activities (Farag et al., 2011).

Anticancer and Bioactivity Studies

Compounds featuring benzenesulfonamide and similar moieties have been studied for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, demonstrating significant bioactivity. For example, a series of new benzenesulfonamides synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one were tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities crucial for anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Antifungal Activities

The exploration of the antimicrobial potential of heterocyclic compounds is another significant area of research. A study on the synthesis and biological evaluation of new coumarin derivatives, for instance, highlights the potential antimicrobial activity of synthesized compounds, demonstrating the broad applicability of such molecules in developing antimicrobial agents (Al-Haiza et al., 2003).

Synthetic Methodologies and Novel Compounds

Developing new synthetic methodologies for sulfonylated furans or imidazo[1,2-a]pyridines through metal-free three-component, domino reactions showcases the chemical versatility and functional group tolerance of such compounds. This strategy provides a new and effective approach for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, indicating the importance of these compounds in synthetic organic chemistry (Cui et al., 2018).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-17-7-8-18(25)23(17)13-3-5-14(6-4-13)29(26,27)22-12-15-19(21-10-9-20-15)16-2-1-11-28-16/h1-6,9-11,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVASZPBTFLDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

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